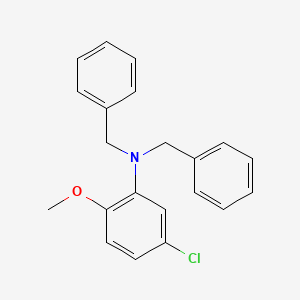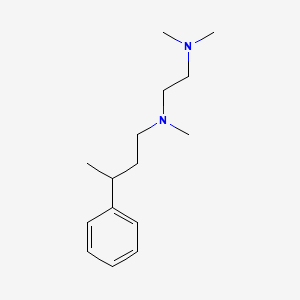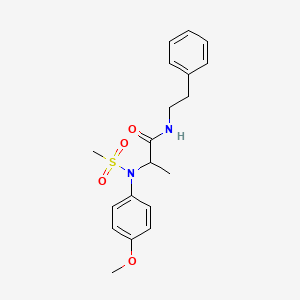![molecular formula C16H20F6N2O2 B5061058 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea](/img/structure/B5061058.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea, commonly known as TFB, is a chemical compound that has gained interest in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
作用机制
TFB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cellular processes that are regulated by the targeted protein kinase, such as cell proliferation, survival, and metabolism.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of cellular metabolism. TFB has also been shown to affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
实验室实验的优点和局限性
TFB has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ability to inhibit specific protein kinases. However, TFB also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on TFB, including the development of more potent and selective protein kinase inhibitors, the identification of new protein kinase targets, and the investigation of the potential use of TFB in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of TFB and its effects on cellular processes and signaling pathways.
合成方法
TFB can be synthesized using various methods, including the reaction of 4-butoxyaniline with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-butoxyaniline with 1,1,1-trifluoro-2-propanol, followed by the reaction of the resulting intermediate with phosgene and then with ammonia. These methods have been reported to yield TFB with high purity and yield.
科学研究应用
TFB has been studied for its potential applications in scientific research, including as a protein kinase inhibitor, an anti-tumor agent, and as a tool for studying the role of protein kinases in cellular processes. TFB has been shown to inhibit the activity of various protein kinases, including AKT, PDK1, and SGK3, which are involved in cell proliferation, survival, and metabolism. TFB has also been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer and leukemia.
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F6N2O2/c1-3-5-10-26-12-8-6-11(7-9-12)23-13(25)24-14(4-2,15(17,18)19)16(20,21)22/h6-9H,3-5,10H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFAVILLCBEMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)



![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5061020.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5061025.png)


![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)
![4,6-dimethyl-5-nitro-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B5061055.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)